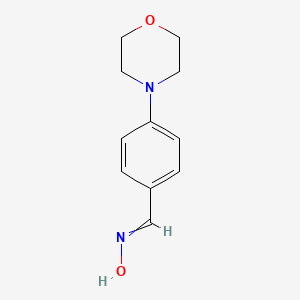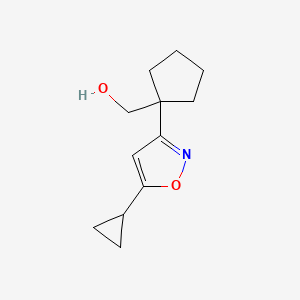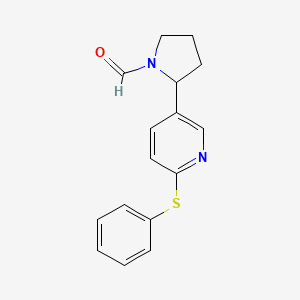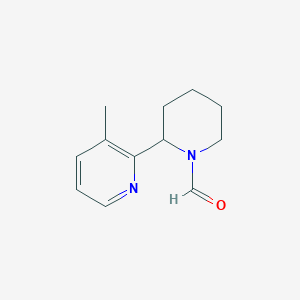
4-Morpholin-4-yl-benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis . This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the efficient production of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways . For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine
- (MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE
Uniqueness
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets . This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O2/c14-12-9-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4,9,14H,5-8H2 |
Clé InChI |
COWCZKTVODJKQZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)




![(E)-1-azabicyclo[3.2.1]octan-4-one oxime](/img/structure/B11821795.png)


![tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)

![5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)

![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)

